1-Acetyl-3-ethylaminopyrrolidine
Overview
Description
Synthesis Analysis
Pyrrolidine derivatives, including AEAP, have been used in various synthetic strategies. These strategies include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of AEAP is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The structure of AEAP also includes an acetyl group and an ethylamino group attached to the pyrrolidine ring .Chemical Reactions Analysis
Pyrrolidine derivatives, including AEAP, have been involved in various chemical reactions. For instance, they have been used in the organocatalytic synthesis of pyrroles . Moreover, they have been involved in reactions in micro- and nano-droplets, which are dramatically accelerated by factors of ∼10^2 to 10^6 relative to macroscale bulk solutions .Physical And Chemical Properties Analysis
The physical and chemical properties of AEAP are influenced by its pyrrolidine ring structure. The pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp^3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications
Drug Discovery
Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .
Asymmetric Synthesis
Pyrrolidine-based organocatalysts have been used in asymmetric synthesis . For example, proline, a natural amino acid, has been used to catalyze intermolecular aldol reactions .
Microwave-Assisted Organic Synthesis (MAOS)
The application of MAOS for the synthesis of pyrrolidines has had a strong impact, allowing synthetic efficiency to be increased .
Antioxidant Activity
Pyrrolidine alkaloids, which “1-Acetyl-3-ethylaminopyrrolidine” could potentially be synthesized into, have been shown to possess antioxidant activity .
Anti-Inflammatory Activity
Pyrrolidine alkaloids also have anti-inflammatory properties , which could be harnessed in the development of new drugs.
Antibacterial and Antifungal Activity
These alkaloids have demonstrated antibacterial and antifungal activities , suggesting potential applications in the treatment of infectious diseases.
Mechanism of Action
While the specific mechanism of action for AEAP is not detailed in the available literature, pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Future Directions
properties
IUPAC Name |
1-[3-(ethylamino)pyrrolidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-3-9-8-4-5-10(6-8)7(2)11/h8-9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GILRDSYIJNXDLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCN(C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672933 | |
Record name | 1-[3-(Ethylamino)pyrrolidin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-3-ethylaminopyrrolidine | |
CAS RN |
916792-58-0 | |
Record name | 1-[3-(Ethylamino)pyrrolidin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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